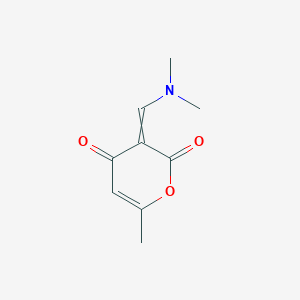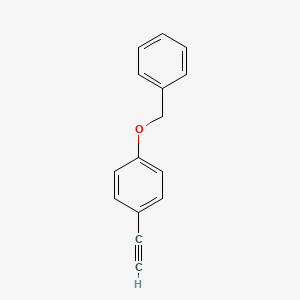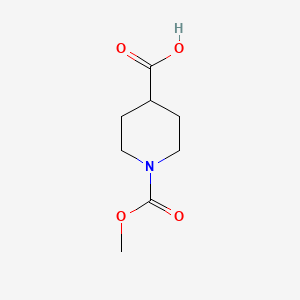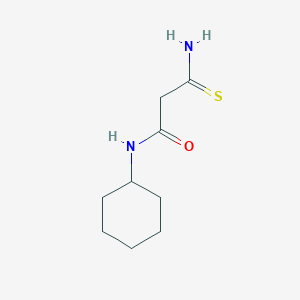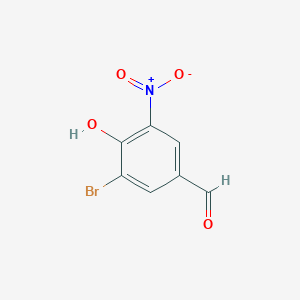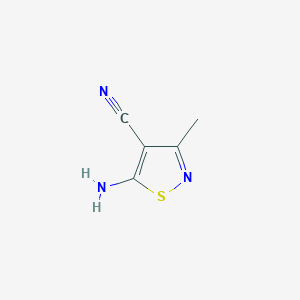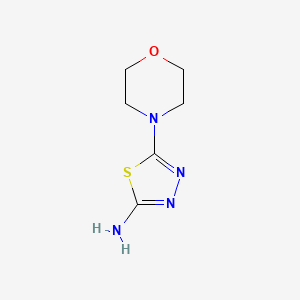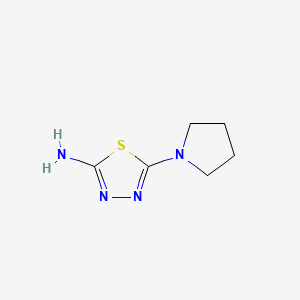![molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1](/img/structure/B1270483.png)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
描述
Synthesis Analysis
The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives involves the condensation of specific precursors, such as 2,4,6-trichloro-1,3,5-s-triazine with 4-hydroxy coumarin and 3,4-dimethoxy phenyl ethyl thiourea. These derivatives are synthesized to study their antibacterial and anti-HIV activities, indicating their potential in medical research (Patel et al., 2007). Furthermore, the synthesis process often includes reactions with other compounds to explore structural-activity relationships, showcasing the versatility of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in synthesizing a range of biologically active molecules (Trachsel, 2003).
Molecular Structure Analysis
The molecular structure of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives is characterized using techniques like X-ray diffraction, revealing detailed structural information. For instance, the structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the compound's crystallographic data and molecular geometry (Ji, 2006).
Chemical Reactions and Properties
The chemical reactivity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea includes its participation in various reactions to form novel compounds with potential antibacterial and anti-HIV activities. This reactivity is fundamental to exploring its therapeutic applications and understanding its mechanism of action in biological systems (Patel et al., 2007).
科学研究应用
Antibacterial and Anti-HIV Studies
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea derivatives exhibit significant antibacterial and anti-HIV activities. A study synthesized various derivatives and tested them against different microorganisms, showing their potential in antimicrobial and antiviral therapies (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Application in Thiourea Detection
This compound plays a role in the development of novel sensors. A fluorescence probe based on a derivative of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea demonstrated high specificity, excellent stability, and good reproducibility for thiourea detection. This has potential applications in detecting various organics in water and fruit juice samples (Wang et al., 2016).
Cyclization Studies for Drug Synthesis
The cyclization reaction of a derivative of this compound with 2-bromo-1-phenylethanone was studied, providing insights into the synthesis of potential drugs. This research included quantum chemical calculations, showing the compound's relevance in the development of new therapeutic agents (Perekhoda et al., 2017).
Microwave Irradiation Technique in Synthesis
The use of microwave irradiation in synthesizing thiourea derivatives, including [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has been explored. This method has shown improvements in yield and efficiency, indicating its utility in the rapid and efficient synthesis of such compounds (Ahyak et al., 2016).
Development of Copper(I) and Cobalt(III) Complexes
Research into the formation of metal complexes using thiourea derivatives has led to the synthesis of hexanuclear copper(I) and mononuclear cobalt(III) complexes. These complexes have been characterized and analyzed, contributing to the understanding of metal-ligand interactions in coordination chemistry (Singh et al., 2015).
CO2 Gas Sensor Development
A study focused on using ethynylated-thiourea derivatives for the detection of CO2 gas. These derivatives were used as sensing layers in resistive-type CO2 gas sensors, showing significant responses and potential for environmental monitoring applications (Daud, Wahid, & Khairul, 2019).
Antiparkinsonian Activity
Some thiourea derivatives have been evaluated for antiparkinsonian activity, particularly in the context of haloperidol-induced catalepsy in mice. These studies have provided insights into potential neuroprotective properties and therapeutic approaches for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Synthesis of Novel Urea and Thiourea Derivatives
The synthesis of various urea and thiourea derivatives, including those of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, has led to the development of compounds with antimicrobial properties. These derivatives have been tested against multiple bacterial strains and fungi, showing their potential in antimicrobial therapy (Chikhalia & Patel, 2009).
Application in Cancer Stem Cell Targeting
Derivatives of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea have been designed and synthesized for targeting cancer stem cells. These studies have shown that some derivatives exhibit significant anti-tumor activity, suggesting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
安全和危害
未来方向
The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would depend on the results of initial studies on its properties and potential applications. If the compound shows promising activity in a particular area (such as medicine or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy and safety .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALTAQYDZYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353849 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
CAS RN |
21714-26-1 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





